molecular formula C23H18O2 B11948902 10-(4-Ethoxybenzylidene)-9-anthrone CAS No. 144078-20-6

10-(4-Ethoxybenzylidene)-9-anthrone

Cat. No.: B11948902
CAS No.: 144078-20-6
M. Wt: 326.4 g/mol
InChI Key: XLJUBHLUQKVFTI-UHFFFAOYSA-N
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Description

10-(4-Ethoxybenzylidene)-9-anthrone is an anthracene derivative featuring a benzylidene group substituted with an ethoxy (-OCH₂CH₃) moiety at the para position. Anthrone derivatives are tricyclic aromatic hydrocarbons with a ketone group at the 9-position, and their chemical modifications (e.g., benzylidene substitutions) significantly influence their electronic, photophysical, and biological properties.

Properties

CAS No.

144078-20-6

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

10-[(4-ethoxyphenyl)methylidene]anthracen-9-one

InChI

InChI=1S/C23H18O2/c1-2-25-17-13-11-16(12-14-17)15-22-18-7-3-5-9-20(18)23(24)21-10-6-4-8-19(21)22/h3-15H,2H2,1H3

InChI Key

XLJUBHLUQKVFTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Ethoxybenzylidene)-9-anthrone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 9-anthraldehyde and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(4-Ethoxybenzylidene)-9-anthrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of 10-(4-ethoxybenzyl)-9-anthrone.

    Substitution: Formation of various substituted anthrone derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(4-Ethoxybenzylidene)-9-anthrone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: Potentially inhibiting key enzymes involved in cellular processes.

    Interaction with DNA: Binding to DNA and interfering with replication or transcription.

    Generation of reactive oxygen species (ROS): Inducing oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Structural and Crystallographic Variations

Compound : 10-(4-Methylbenzylidene)anthracen-9(10H)-one

  • Substituent : 4-methyl (-CH₃).
  • Key Findings :
    • X-ray crystallography reveals a boat conformation in the central benzene ring, stabilized by weak C–H⋯π interactions. The methyl group induces steric effects without significantly altering electronic properties .
  • Comparison : The ethoxy group’s larger size and oxygen atom may introduce torsional strain or intermolecular hydrogen bonding, altering crystal packing compared to the methyl derivative.

Compound : 10-(4-Methoxybenzylidene)-9(10H)-phenanthrone

  • Substituent : 4-methoxy (-OCH₃).
  • Key Findings: Methoxy derivatives exhibit stability as ortho-quinone methanides, with applications in redox-active materials .
  • Comparison: Ethoxy’s longer alkyl chain may reduce crystallinity compared to methoxy but enhance solubility in non-polar solvents.

Polar vs. Non-Polar Substituents

Compound : 10-(4-Hydroxybenzylidene)anthracen-9(10H)-one

  • Substituent : 4-hydroxy (-OH).
  • Key Findings :
    • The hydroxy group enables hydrogen bonding, increasing solubility in polar solvents. However, it may reduce bioavailability due to higher polarity .

Halogen-Substituted Derivatives

Compound : 10-Bromoanthrone

  • Substituent : Bromo (-Br).
  • Key Findings :
    • Halogen atoms increase molecular weight and polar surface area, influencing toxicity and binding via halogen bonding .

Data Table: Key Structural Analogs and Properties

Compound Substituent Key Properties/Applications References
10-(4-Ethoxybenzylidene)-9-anthrone -OCH₂CH₃ (Inferred) Moderate lipophilicity, untested in oncology N/A
DK-V-47 -NHCOCH₃ HER-2/neu kinase inhibition (IC₅₀: 10 µM)
10-(4-Cyanobenzylidene)-anthrone -CN DSSC applications, λₐᵦₛ: 450–500 nm
10-(4-Methylbenzylidene)-anthrone -CH₃ Boat conformation, weak C–H⋯π interactions
10-(4-Hydroxybenzylidene)-anthrone -OH High polarity, limited membrane permeability

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